GSK126

Vue d'ensemble

Description

GSK126 est un inhibiteur puissant et sélectif de l'homologue 2 de l'activateur de zeste (EZH2), une histone méthyltransférase qui joue un rôle crucial dans la régulation de l'expression des gènes par le remodelage de la chromatine. EZH2 est un composant du complexe répressif polycomb 2 (PRC2), qui trimérise la lysine 27 sur l'histone H3 (H3K27me3), conduisant à la répression transcriptionnelle. La surexpression d'EZH2 est associée à divers cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

GSK126 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of EZH2 in cancer progression and to develop targeted cancer therapies.

Epigenetics: this compound is used to investigate the role of histone methylation in gene expression and chromatin remodeling.

Stem Cell Research: this compound is used to study the role of EZH2 in stem cell differentiation and development.

Drug Development: This compound serves as a lead compound for developing new EZH2 inhibitors with improved efficacy and selectivity.

Mécanisme D'action

Target of Action

GSK126 primarily targets the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 plays a crucial role in cell proliferation, apoptosis, and senescence .

Mode of Action

This compound is a specific inhibitor of EZH2 . It decreases global H3K27me3 levels and reactivates silenced PRC2 target genes . This compound competes with SAM to bind EZH2 and inhibit enzyme activity . It also inhibits the proliferation of EZH2 mutant DLBCL cell lines and corresponding xenografts in mice .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses cardiac fibrosis by regulating the EZH2-PAX6-CXCL10 pathway . It also promotes adventitious root induction in Larix kaempferi by reducing H3K27me3 levels and enhancing the expression of BABY BOOM2 . Moreover, this compound can suppress tumor growth independently of histone methyltransferase activity in ovarian cancer by upregulating IDH2 to potentiate metabolic rewiring by enhancing tricarboxylic acid cycle (TCA cycle) activity .

Analyse Biochimique

Biochemical Properties

GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .

Cellular Effects

This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .

Molecular Mechanism

This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .

Metabolic Pathways

This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .

Méthodes De Préparation

GSK126 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. Une voie de synthèse courante implique la réaction de la 4-(4-méthylpipérazin-1-yl)aniline avec le chlorure de 4-chlorobenzyl en présence d'une base pour former un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la 4-(4-méthylpipérazin-1-yl)aniline et le chlorure de 4-chlorobenzyl dans des conditions spécifiques pour obtenir this compound . Les méthodes de production industrielles impliquent généralement l'optimisation de ces conditions réactionnelles pour obtenir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

GSK126 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour étudier le rôle d'EZH2 dans la progression du cancer et pour développer des thérapies anticancéreuses ciblées.

Épigénétique : this compound est utilisé pour étudier le rôle de la méthylation des histones dans l'expression des gènes et le remodelage de la chromatine.

Recherche sur les cellules souches : this compound est utilisé pour étudier le rôle d'EZH2 dans la différenciation et le développement des cellules souches.

Développement de médicaments : This compound sert de composé de tête pour développer de nouveaux inhibiteurs d'EZH2 avec une efficacité et une sélectivité améliorées.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique d'EZH2, ce qui entraîne une diminution des niveaux globaux de H3K27me3. Cette inhibition réactive les gènes cibles silencieux de PRC2 et supprime la prolifération des cellules cancéreuses mutantes EZH2. This compound se lie au site catalytique d'EZH2, empêchant la méthylation de l'histone H3. Ceci a pour effet de réactiver les gènes suppresseurs de tumeurs et d'inhiber la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

GSK126 est comparé à d'autres inhibiteurs d'EZH2, tels qu'EPZ-6438 et le tazemetostat. Bien que tous ces composés ciblent EZH2, this compound est hautement sélectif pour EZH2 par rapport à d'autres méthyltransférases, avec une puissance 1000 fois supérieure à celle des autres méthyltransférases . Cette haute sélectivité fait de this compound un outil précieux pour l'étude des voies spécifiques à EZH2 et le développement de thérapies ciblées. D'autres composés similaires comprennent :

EPZ-6438 : Un autre inhibiteur puissant d'EZH2 avec des applications cliniques en thérapie anticancéreuse.

Tazemetostat : Un inhibiteur d'EZH2 approuvé pour le traitement de certains types de lymphomes.

La sélectivité et la puissance uniques de this compound en font un composé précieux pour les applications de recherche et thérapeutiques.

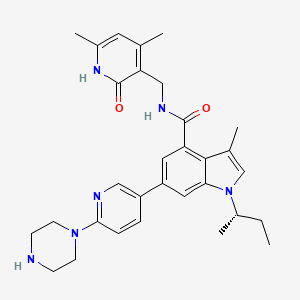

Propriétés

IUPAC Name |

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSFKBQGSFSOSM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025739 | |

| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346574-57-9 | |

| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2816126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2816126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

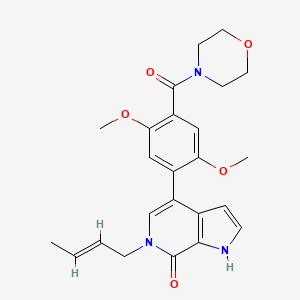

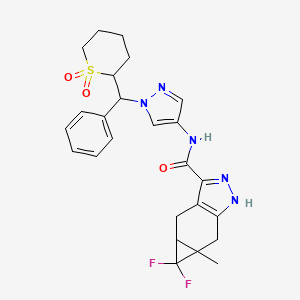

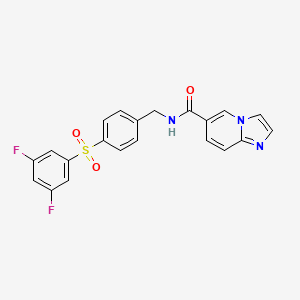

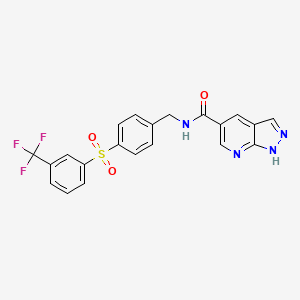

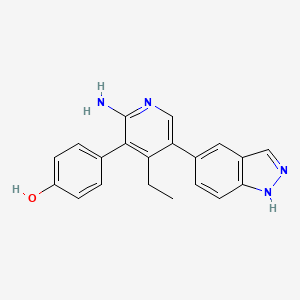

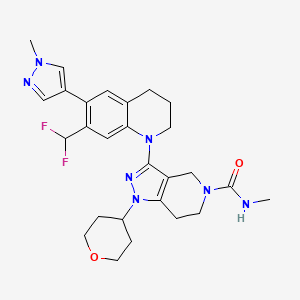

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)

![12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B607697.png)